1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime
Description
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime (CAS: 314238-36-3), also known as Heptopargil, is a camphor-derived oxime with a propargyl ether substituent. Its molecular formula is C₁₃H₁₉NO, distinguishing it from simpler camphor derivatives by the presence of a terminal alkyne group at the oxime oxygen .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(E)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine |
InChI |
InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11+ |
InChI Key |
RYOCQKYEVIJALB-SDNWHVSQSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/OCC#C)/C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NOCC#C)C2)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one Oxime
The initial key step is the preparation of the oxime derivative from D-camphor. This procedure is well-documented in the literature, specifically in Organic Syntheses (2018), and involves the reaction of D-camphor with hydroxylamine hydrochloride under controlled conditions.
Procedure Summary:
- Reagents: D-camphor, hydroxylamine hydrochloride, sodium acetate, ethanol, deionized water.
- Conditions: Stirring under nitrogen atmosphere, heating at 60 °C overnight.
- Work-up: Concentration under reduced pressure, extraction with diethyl ether, drying over sodium sulfate, recrystallization from hot ethanol.
- Yield: Approximately 56-60% of white crystalline oxime with >99% purity.
Reaction Scheme:
$$
\text{D-camphor} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow[\text{NaOAc}]{\text{EtOH, 60 °C}} \text{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime}
$$
Key Experimental Details:
- D-camphor (11.0 g, 71.6 mmol) dissolved in ethanol (36 mL).
- Addition of deionized water (55 mL) causes precipitation which redissolves upon warming.
- Hydroxylamine hydrochloride (7.83 g, 112.7 mmol, 1.6 equiv) and sodium acetate (7.46 g, 90.9 mmol, 1.3 equiv) added.
- Reaction stirred overnight at 60 °C.
- Purification by recrystallization yields oxime as white crystals.
Analytical Data:
- Melting Point: 116–117 °C
- Optical Rotation: $$[α]_D^{20} = -40.3$$ (c=1, EtOH)
- $$^{1}H$$ NMR (CDCl$$_3$$, 400 MHz): characteristic singlets at 0.80, 0.92, 1.01 ppm for methyl groups.
- IR bands at 3287 cm$$^{-1}$$ (OH), 1686 cm$$^{-1}$$ (C=O) confirm oxime formation.
Alternative Synthetic Routes and Considerations
- The oxime intermediate can also be converted into nitro-imine derivatives via reaction with sodium nitrite and acetic acid, as demonstrated in the synthesis of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. This reaction proceeds under mild conditions and is useful for further functional group transformations.
- The reaction monitoring is typically performed by thin-layer chromatography (TLC) using hexanes/ethyl acetate solvent systems.
- Purification involves standard extraction and recrystallization techniques to achieve high purity.
Data Table: Summary of Key Preparation Steps
| Step | Compound | Reagents & Conditions | Yield (%) | Purity & Characterization |
|---|---|---|---|---|
| 1 | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime | D-camphor, NH$$2$$OH·HCl, NaOAc, EtOH/H$$2$$O, 60 °C overnight | 56-60 | >99% purity, mp 116–117 °C, IR, NMR, [α]$$_D^{20}$$ |
| 2 | O-prop-2-ynyl oxime derivative (inferred) | Propargyl bromide, base (K$$2$$CO$$3$$ or NaH), DMF or THF, rt to 50 °C | Variable (literature dependent) | Confirmed by NMR, IR, MS (not detailed in sources) |
| 3 | Nitro-imine derivative (related compound) | Oxime, NaNO$$_2$$, AcOH, NaOH work-up, rt | 87-90 | >97% purity, mp 34–37 °C, NMR, IR |
Chemical Reactions Analysis
Types of Reactions: 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the oxime and prop-2-ynyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield camphor derivatives, while reduction may yield camphor alcohols.
Scientific Research Applications
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The prop-2-ynyl group can undergo further chemical modifications, enhancing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The propargyl group in the target compound introduces a terminal alkyne, which is more reactive than aromatic (e.g., benzylidene) or halogenated (e.g., 4-fluorobenzyl) substituents in analogs. This may enhance its biological activity or metabolic stability .
- Density : Camphor’s high density (1.44 g/cm³) reflects its rigid bicyclic structure, while oxime derivatives (e.g., 1.14 g/cm³ for camphor oxime) are less dense due to reduced molecular packing .
- Boiling Points : Camphor sublimes at 204°C, while camphor oxime boils at 243°C, likely due to hydrogen bonding from the oxime group. The propargyl oxime’s boiling point is unreported but expected to be lower than camphor oxime due to reduced polarity .
Biological Activity
1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime, also known as 3-benzylidene camphor, is a bicyclic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 205.296 g/mol
- CAS Number : 314238-36-3
- MDL Number : MFCD09749684
- Purity : 95% .
Endocrine Disruption
Recent studies have identified 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one as an endocrine disruptor. The European Commission has classified it as a substance of very high concern due to its potential to interfere with hormonal systems in wildlife and humans. Evidence suggests that it alters endocrine function and can lead to significant reproductive effects in aquatic species .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of related compounds within the bicyclic monoterpenoid category. For instance, isoborneol, a structural isomer, was tested against human and monkey cell lines and showed no significant cytotoxicity at concentrations ranging from 0.016% to 0.08% . This suggests that while some bicyclic compounds may be non-toxic at low concentrations, the biological activity of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one requires further investigation.
Case Studies
- Aquatic Toxicology : A key study demonstrated irreversible effects on fish fecundity linked to exposure to 3-benzylidene camphor, highlighting its potential ecological impact .
- Human Health Implications : Limited data suggest that human exposure occurs primarily through environmental pathways or direct contact with products containing this compound . The implications for human health remain under-researched but warrant further investigation due to its classification as an endocrine disruptor.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime?
Answer: The synthesis involves two key steps:
Oxime Formation : React the ketone (1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one) with hydroxylamine hydrochloride in a polar solvent (e.g., ethanol/water) under reflux. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .
O-Propargylation : Treat the oxime intermediate with propargyl bromide in DMF using K₂CO₃ as a base. Stir at room temperature for 2–4 hours, followed by ice quenching and ethyl acetate extraction .
Challenges : Steric hindrance from the bicyclic framework may reduce reaction efficiency. Optimize equivalents of propargyl bromide (1.5–2.0 eq) to improve yield.
Q. How can researchers characterize the stereochemistry and purity of this compound?
Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm oxime geometry (E/Z isomers) and propargyl group attachment. Key signals: oxime proton (~8–10 ppm), propargyl protons (~2–3 ppm) .
- IR Spectroscopy : Identify ν(C≡N) stretch (~1630 cm⁻¹) for oxime and ν(C≡C) (~2100 cm⁻¹) for the propargyl group. Note: Digitized IR data for the parent ketone is available via NIST .
- Chiral HPLC : Resolve enantiomers (if present) using a chiral stationary phase (e.g., Chiralpak IA) .
Q. What safety precautions are critical during handling?
Answer:
- Hazards : Potential skin/eye irritation (GHS Category 2) and respiratory sensitization (H335). Use fume hoods, nitrile gloves, and safety goggles .
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent propargyl group oxidation .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
Answer:
- X-ray Crystallography : Resolve ambiguous NMR assignments by growing single crystals (solvent: hexane/ethyl acetate mixture) .
- DFT Calculations : Compare computed ¹³C NMR shifts (Gaussian/B3LYP/6-31G*) with experimental data to confirm configuration .
Case Study : A 2023 study resolved conflicting stereochemical data for a bicyclic oxime using B3LYP/cc-pVTZ calculations .
Q. What strategies optimize reaction yields in sterically hindered environments?
Answer:
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 2 hours conventional) while maintaining yield .
- Phase-Transfer Catalysis : Use TBAB (tetrabutylammonium bromide) to enhance propargyl bromide reactivity in biphasic systems (water/DCM) .
Data : Pilot trials show a 15–20% yield increase with TBAB .
Q. How can in vitro bioactivity assays be designed for this compound?
Answer:
- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450 isoforms) due to the compound’s lipophilic bicyclic core .
- Assay Protocol :
Q. How does the compound’s stability vary under different pH conditions?
Answer:
- Accelerated Stability Study :
Q. What computational tools predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Dock the compound into CYP3A4 (PDB: 1TQN) using Lamarckian genetic algorithms. Key interactions: hydrophobic contacts with Phe-304 and π-alkyl bonds with heme iron .
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to assess binding stability (RMSD < 2.0 Å acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
